molecular formula C8H9ClN2O4 B11878852 Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate CAS No. 1346697-66-2

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Cat. No.: B11878852
CAS No.: 1346697-66-2
M. Wt: 232.62 g/mol
InChI Key: YRWMSROEWSBYDW-UHFFFAOYSA-N
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Description

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is a chemical compound that belongs to the class of pyridazinone derivatives. This compound is characterized by the presence of a pyridazinone ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 2. The compound also contains an ethyl ester group and a chloro substituent, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate typically involves the reaction of 5-chloro-6-oxo-1,6-dihydropyridazine-4-carboxylic acid with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of various substituted pyridazinone derivatives.

Scientific Research Applications

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-((5-isopropyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
  • Ethyl 2-((5-methyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate
  • Ethyl 2-((5-ethyl-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate

Uniqueness

Ethyl 2-((5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)oxy)acetate is unique due to the presence of the chloro substituent, which can influence its reactivity and biological activity

Properties

CAS No.

1346697-66-2

Molecular Formula

C8H9ClN2O4

Molecular Weight

232.62 g/mol

IUPAC Name

ethyl 2-[(5-chloro-6-oxo-1H-pyridazin-4-yl)oxy]acetate

InChI

InChI=1S/C8H9ClN2O4/c1-2-14-6(12)4-15-5-3-10-11-8(13)7(5)9/h3H,2,4H2,1H3,(H,11,13)

InChI Key

YRWMSROEWSBYDW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C(=O)NN=C1)Cl

Origin of Product

United States

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